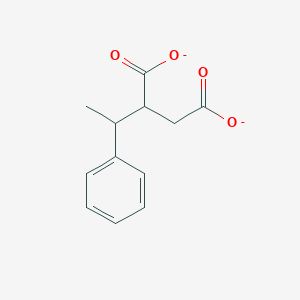

![molecular formula C₇¹³C₃H₉ClN₄ B1141031 盐酸 2-氨基二吡啶并[1,2-a:3',2-D]咪唑-13C3 CAS No. 1216562-43-4](/img/no-structure.png)

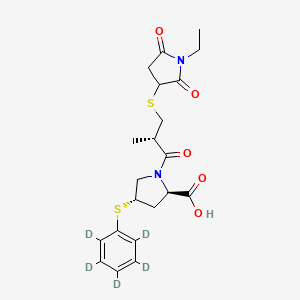

盐酸 2-氨基二吡啶并[1,2-a:3',2-D]咪唑-13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Aminodipyrido[1,2-a:3',2-D]imidazole derivatives, including those labeled with isotopes such as 13C, typically involves complex organic synthesis pathways. These compounds are of interest due to their mutagenic properties and presence in pyrolysates of amino acids like glutamic acid. One pathway for synthesizing related compounds involves the metabolic activation of mutagens like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole, where activated forms bind to DNA, demonstrating the complex chemistry and biological interactions of these compounds (Hashimoto et al., 1980).

Molecular Structure Analysis

The molecular structure of these compounds, as revealed through techniques like Carbon-13 NMR, is pivotal for understanding their reactivity and interactions with biological molecules. For example, the natural abundance carbon-13 NMR spectra of mutagenic 2-aminodipyrido[1,2-a:3',2'-d]imidazoles provide essential information for identifying these agents (Aboul‐Enein, 1983).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including metabolic activation leading to DNA binding, highlighting their mutagenic potential. This activation process, involving transformation to hydroxylamine derivatives and subsequent DNA interaction, underscores the chemical reactivity of these substances and their biological implications (Hashimoto et al., 1980).

Physical Properties Analysis

The physical properties of 2-Aminodipyrido[1,2-a:3',2-D]imidazole compounds, such as solubility, melting points, and stability, are crucial for their handling and application in various studies. These properties are influenced by the molecular structure and substituents on the imidazole ring.

Chemical Properties Analysis

The chemical properties, including reactivity with DNA, potential for forming DNA adducts, and interaction with other biomolecules, are central to understanding the biological effects of these compounds. The formation of DNA adducts, for example, is a critical step in the mutagenic and carcinogenic processes associated with these compounds (Hashimoto et al., 1980).

科学研究应用

咪唑衍生物和抗肿瘤活性

咪唑衍生物,包括与 2-氨基二吡啶并[1,2-a:3',2-D]咪唑相似的化合物,因其抗肿瘤特性而被广泛研究。研究重点关注了各种咪唑化合物,例如双(2-氯乙基)氨基衍生物和 4(5)-氨基咪唑-5(4)-甲酰胺,因其在癌症治疗中的潜力。这些化合物已在临床前测试阶段显示出有希望的结果,表明它们与开发新的抗肿瘤药物和探索具有不同生物学特性的化合物有关 (Iradyan、Iradyan、Arsenyan 和 Stepanyan,2009).

在药物化学中的作用

咪唑并[1,2-b]哒嗪支架与目标化合物密切相关,在药物化学中起着至关重要的作用。它为生物活性分子(包括像泊纳替尼这样的激酶抑制剂)提供了一个骨架。这篇综述重点介绍了含咪唑并[1,2-b]哒嗪衍生物的治疗应用,强调了它们的构效关系 (SAR) 和在开发新的药理学剂方面的潜力 (Garrido、Vera、Delaye 和 Enguehard-Gueiffier,2021).

抗菌活性

咪唑化合物,包括与 2-氨基二吡啶并[1,2-a:3',2-D]咪唑相关的结构,是合成抗菌剂的关键。这些化合物可用作抗真菌药物(如酮康唑)和杀菌剂的原料。对咪唑衍生物的研究表明它们对微生物耐药性有效,建议合成更多的衍生物来对抗新的生物菌株 (美国信息技术与应用科学研究杂志,2022).

缓蚀

与 2-氨基二吡啶并[1,2-a:3',2-D]咪唑类似的咪唑衍生物也因其缓蚀性能而被研究。它们的杂环环结构(具有氮原子)允许牢固吸附在金属表面上,展示了它们在工业环境中超越药物应用的实用性 (Sriplai 和 Sombatmankhong,2023).

安全和危害

未来方向

属性

CAS 编号 |

1216562-43-4 |

|---|---|

产品名称 |

2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride |

分子式 |

C₇¹³C₃H₉ClN₄ |

分子量 |

223.64 |

同义词 |

Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

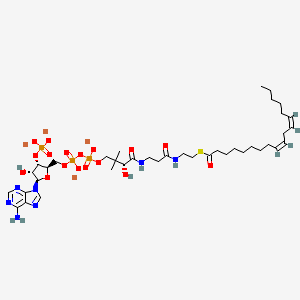

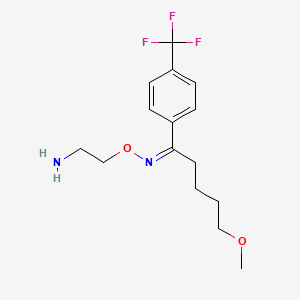

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)